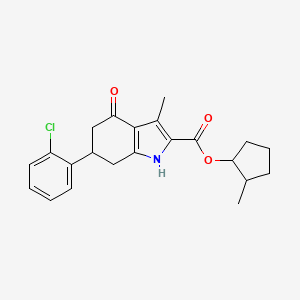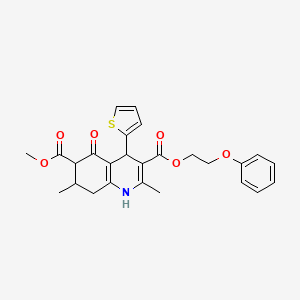![molecular formula C19H18ClFN4O B4628511 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea is a compound of interest in the field of chemical research due to its unique structure incorporating both pyrazole and urea functional groups. This combination potentially offers interesting chemical and physical properties that could be useful in various applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of similar urea derivatives typically involves the reaction of appropriate isocyanates with amines or hydrazines. For instance, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas were synthesized in yields ranging from 27–73% by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines (Danilov et al., 2020). This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often exhibits planarity with certain substituents, such as fluorophenyl groups, oriented perpendicular to the main molecule frame. For example, the structural characterization of isostructural thiazoles demonstrated that the molecules are essentially planar apart from the fluorophenyl groups, which are roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).
Aplicaciones Científicas De Investigación
Cellular Regulation and Plant Biology
Urea derivatives, including compounds with structural similarities to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea, have demonstrated significant biological activities, such as cytokinin-like activity, which positively regulates cell division and differentiation. For instance, compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) are known for their potent effects on in vitro plant morphogenesis, surpassing even some natural adenine compounds in efficacy (Ricci & Bertoletti, 2009).
Drug Discovery and Disease Treatment
Research into urea derivatives has led to the discovery of potent inhibitors targeting specific enzymes or receptors. For example, the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives resulted in the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These compounds showed significant promise in preliminary antipsoriasis tests, with one compound, in particular, demonstrating remarkable efficacy in a psoriatic animal model without recurrence post-treatment (Guo-Bo Li et al., 2016).
Agrochemical Applications
The urea scaffold is also explored in the context of agrochemicals, where derivatives have been used to modulate the performance of nitrogen-intensive crops such as potatoes. By comparing the effects of inhibitors and biostimulants on agronomic performance and nitrogen losses, researchers aim to enhance crop yield and minimize environmental impact. This approach underscores the versatility of urea derivatives in improving agricultural practices and outcomes (E. F. Souza, C. Rosen, & R. Venterea, 2019).
Chemical Synthesis and Characterization
The urea moiety is a focal point in the synthesis of novel compounds with potential therapeutic and industrial applications. Studies have synthesized and evaluated a range of urea derivatives for their antibacterial activities, demonstrating the chemical diversity and applicability of urea-based compounds in developing new antibacterial agents (Abdullah M. Asiri & Salman A. Khan, 2010).
Propiedades
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c1-12-18(23-19(26)22-16-8-5-7-15(21)10-16)13(2)25(24-12)11-14-6-3-4-9-17(14)20/h3-10H,11H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCDYOCKDIPBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)

![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)


![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)
![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)
